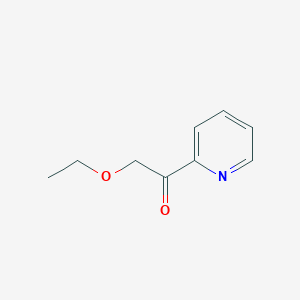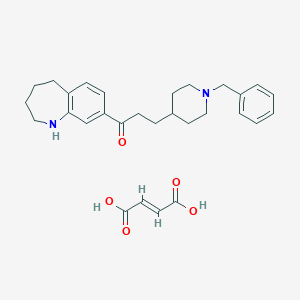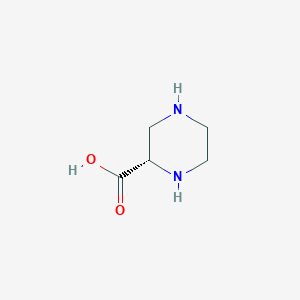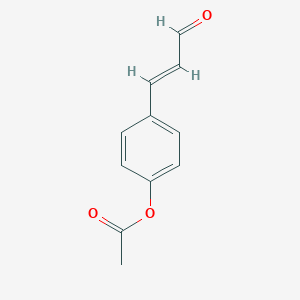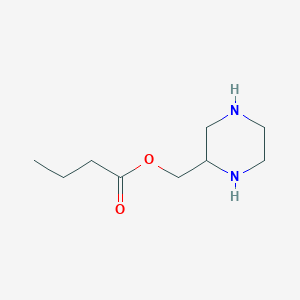
4-Bromo-4'-propylbiphenyl
Overview
Description
4-Bromo-4’-propylbiphenyl is a brominated biphenyl compound with the chemical formula C15H15Br and a molecular weight of 275.19 g/mol . This compound is characterized by the presence of a bromine atom and a propyl group attached to a biphenyl structure. It is a solid at room temperature, typically appearing as a white to light yellow powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-propylbiphenyl can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-bromodiphenyl and propionyl chloride are used as the starting materials, with polyphosphoric acid acting as the acylating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Another method involves the use of arylboronic acid and sodium nitrate in dry acetonitrile, with PVP-Br2 as the brominating agent. The reaction mixture is stirred vigorously at 80°C for the required time to achieve the desired product .
Industrial Production Methods
Industrial production of 4-Bromo-4’-propylbiphenyl typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-propylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The propyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The biphenyl structure can be reduced under specific conditions to form hydrogenated biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated biphenyl derivatives.
Scientific Research Applications
4-Bromo-4’-propylbiphenyl has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Systems: Investigated for its potential interactions and transformations in biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-propylbiphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and propyl group play crucial roles in its reactivity and interactions. The compound can undergo electrophilic and nucleophilic reactions, affecting various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Lacks the propyl group, making it less versatile in certain reactions.
4,4’-Dibromobiphenyl: Contains an additional bromine atom, leading to different reactivity and applications.
1-Iodopropane: Contains an iodine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
4-Bromo-4’-propylbiphenyl is unique due to the presence of both a bromine atom and a propyl group, which confer specific reactivity and versatility in various chemical reactions and applications. Its structure allows for unique interactions and transformations that are not possible with other similar compounds .
Properties
IUPAC Name |
1-bromo-4-(4-propylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPERLOMMOVDOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347205 | |
| Record name | 4-Bromo-4'-propylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58743-81-0 | |
| Record name | 4-Bromo-4'-propylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58743-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



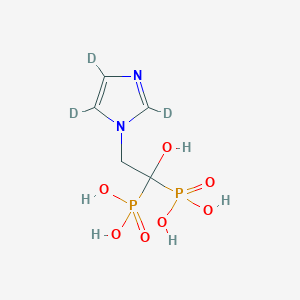
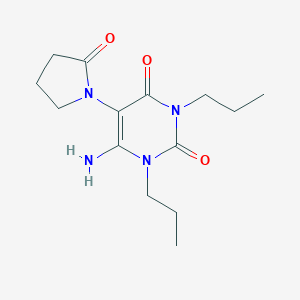
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
